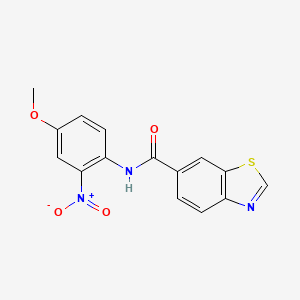

N-(4-methoxy-2-nitrophenyl)-1,3-benzothiazole-6-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4S/c1-22-10-3-5-11(13(7-10)18(20)21)17-15(19)9-2-4-12-14(6-9)23-8-16-12/h2-8H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQWDDCTUBTXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-1,3-benzothiazole-6-carboxamide typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. The reaction is carried out at room temperature for approximately 18 hours . The detailed steps are as follows:

- Dissolve 3.36 grams (20 mmol) of 4-methoxy-2-nitroaniline in 30 milliliters of glacial acetic acid.

- Add 2.46 grams (24 mmol) of acetic anhydride to the solution.

- Allow the reaction to proceed at room temperature for 18 hours.

- The product is then isolated and purified through standard techniques such as recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

The following table summarizes key structural differences and biological activities of N-(4-methoxy-2-nitrophenyl)-1,3-benzothiazole-6-carboxamide and related compounds:

| Compound Name | Core Structure | Key Substituents | Reported Activity/Application | Reference |

|---|---|---|---|---|

| N-(4-methoxy-2-nitrophenyl)-1,3-benzothiazole-6-carboxamide | Benzothiazole | 4-methoxy-2-nitrophenyl carboxamide | Potential kinase inhibition (inferred) | [5] |

| N-(4-Methoxy-2-nitrophenyl)hexadecanamide | Palmitoylethanolamide | 4-methoxy-2-nitrophenyl hexadecanamide | Reduces formalin-induced nociception | [2] |

| 3-Chloro-6-methoxy-N-{4-[(4-methylpiperidinyl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide | Benzothiophene | 3-chloro-6-methoxy, 4-(4-methylpiperidinylsulfonyl)phenyl carboxamide | Not explicitly stated (structural complexity suggests enzyme/receptor targeting) | [3] |

| 4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide | Benzothiazole | Fluoro, iodo, hydroxyethoxy substituents | Tyrosine kinase inhibitor (antineoplastic) | [5] |

Key Observations:

Core Heterocycle Differences: The benzothiazole core (target compound and WHO compound) enables π-π interactions and hydrogen bonding, critical for kinase inhibition . The palmitoylethanolamide backbone in ’s compound lacks aromaticity, favoring lipid-mediated pathways for nociception modulation .

Substituent Effects :

- Nitro and Methoxy Groups : Present in both the target compound and ’s analogue, these groups create electronic contrast. The nitro group may enhance metabolic lability, while methoxy improves solubility .

- Halogenation : The WHO compound’s fluoro and iodo substituents likely enhance kinase binding via halogen bonds, a feature absent in the target compound .

- Sulfonylpiperidine Group : In ’s compound, this polar group may improve solubility or target acidic residues in enzymes .

Biological Activity: The target compound’s benzothiazole-carboxamide scaffold is shared with the WHO’s tyrosine kinase inhibitor, suggesting a plausible role in oncology . ’s hexadecanamide analogue demonstrates in vivo efficacy in pain models, highlighting the importance of the 4-methoxy-2-nitrophenyl motif in nociception .

Pharmacokinetic and Physicochemical Properties

- In contrast, the target compound’s benzothiazole core and carboxamide linker balance lipophilicity and solubility .

- Metabolic Stability : The nitro group in the target compound may render it susceptible to reduction in vivo, whereas halogenated analogues (e.g., WHO compound) could exhibit longer half-lives .

Research Findings and Implications

- Further studies could explore its efficacy in kinase assays .

- Pain Management: ’s analogue demonstrates that the 4-methoxy-2-nitrophenyl group is bioactive in nociception, suggesting the target compound could be repurposed for pain-related studies .

- Structural Optimization : Introducing halogen atoms or polar groups (e.g., sulfonylpiperidine) could improve the target compound’s target affinity and pharmacokinetic profile .

Biological Activity

N-(4-methoxy-2-nitrophenyl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

The synthesis of N-(4-methoxy-2-nitrophenyl)-1,3-benzothiazole-6-carboxamide typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in glacial acetic acid. The reaction is conducted at room temperature for approximately 18 hours, yielding the desired compound after purification through recrystallization .

Chemical Structure:

- Molecular Formula: C14H12N4O3S

- Molecular Weight: 320.34 g/mol

The biological activity of N-(4-methoxy-2-nitrophenyl)-1,3-benzothiazole-6-carboxamide is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may influence oxidative stress pathways and cellular signaling mechanisms. The compound's nitro group can undergo reduction to form amino derivatives, which may enhance its biological efficacy .

Antimicrobial Activity

N-(4-methoxy-2-nitrophenyl)-1,3-benzothiazole-6-carboxamide has shown promising antimicrobial properties. In vitro studies indicate that it disrupts bacterial cell membranes and inhibits the growth of various pathogens. For instance, a study demonstrated that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research indicates that this compound possesses anticancer potential. It has been observed to inhibit cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Apoptosis induction |

| A549 | 20.0 | Cell cycle arrest |

| HeLa | 25.0 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases .

Case Studies

- Anticancer Efficacy in MCF-7 Cells : A study assessed the effects of N-(4-methoxy-2-nitrophenyl)-1,3-benzothiazole-6-carboxamide on MCF-7 cells, revealing a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated increased apoptosis rates with higher concentrations of the compound .

- Inhibition of Pro-inflammatory Cytokines : In another study focusing on inflammatory responses, treatment with this compound resulted in a marked decrease in nitric oxide production and other inflammatory markers in LPS-stimulated macrophages .

Q & A

Q. What are the standard synthetic protocols for N-(4-methoxy-2-nitrophenyl)-1,3-benzothiazole-6-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 1,3-benzothiazole-6-carboxylic acid with 4-methoxy-2-nitroaniline using carbodiimide-based reagents (e.g., DCC) and DMAP as a catalyst in anhydrous solvents like dichloromethane. Key parameters include maintaining inert atmospheres (N₂/Ar), temperatures between 0–25°C, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Yield optimization often requires adjusting stoichiometry (1.2:1 amine:acid ratio) and monitoring reaction progress by TLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Standard methods include:

- ¹H/¹³C NMR for confirming substituent positions and aromatic proton environments.

- IR spectroscopy to identify carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.

- Mass spectrometry (ESI/HRMS) for molecular weight validation.

- HPLC (C18 columns, acetonitrile/water mobile phase) for purity assessment (>95%) .

Q. What preliminary assays are used to evaluate its biological activity?

Common in vitro models include:

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.

- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative strains.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or apoptosis regulators (e.g., caspase-3) .

Q. How does the nitro group at the 2-position influence reactivity?

The nitro group enhances electrophilic substitution reactions (e.g., reduction to amine under H₂/Pd-C) and stabilizes the aromatic ring via electron-withdrawing effects. Its meta-directing nature impacts regioselectivity in further functionalization .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic studies be resolved?

Single-crystal X-ray diffraction with SHELX software (SHELXL for refinement) is critical. Challenges like disorder in the methoxy or nitro groups require iterative refinement cycles, anisotropic displacement parameters, and validation tools (e.g., PLATON). High-resolution data (d ≤ 0.8 Å) and low R-factors (<5%) ensure accuracy .

Q. What strategies address contradictory bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., serum protein interference) or cell line heterogeneity. Mitigation steps:

Q. How can computational modeling predict structure-activity relationships (SAR)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like EGFR or Bcl-2. Key parameters:

- Binding affinity (ΔG) for prioritization of derivatives.

- Pharmacophore mapping to identify essential motifs (e.g., benzothiazole core).

- ADMET predictions (SwissADME) for optimizing bioavailability .

Q. What methods improve stability under physiological conditions?

- pH stability profiling (2–10 range) via UV-Vis spectroscopy.

- Lyophilization for long-term storage (−80°C, argon atmosphere).

- Prodrug design (e.g., esterification of the carboxamide) to reduce hydrolysis in serum .

Methodological Case Studies

Case Study: Resolving Low Yield in Amide Coupling

Problem : <50% yield due to competing side reactions.

Solution :

- Switch from DCC to EDC·HCl for milder conditions.

- Add HOBt (1-hydroxybenzotriazole) to suppress racemization.

- Use DMF as solvent to enhance reagent solubility.

Outcome : Yield improved to 78% with >99% purity (HPLC) .

Case Study: Conflicting IC₅₀ Values in Anticancer Assays

Problem : IC₅₀ ranged from 2–15 µM across labs.

Resolution :

- Standardize culture conditions (e.g., FBS concentration, passage number).

- Use synchronized cell cycles (thymidine block).

- Validate via orthogonal assays (e.g., clonogenic survival).

Outcome : Consistent IC₅₀ of 4.2 ± 0.3 µM in triplicate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.